molecular formula C16H16N2O3S B2477789 (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448075-85-1

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2477789
CAS No.: 1448075-85-1
M. Wt: 316.38
InChI Key: MHCYJFDCZDFMDV-UHFFFAOYSA-N
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Description

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The final step involves coupling the pyrrolidine derivative with a pyridine derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
  • (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
  • (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)ethanone

Uniqueness

What sets (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone apart from similar compounds is its specific substitution pattern, which can lead to unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(15-8-4-5-10-17-15)18-11-9-14(12-18)22(20,21)13-6-2-1-3-7-13/h1-8,10,14H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCYJFDCZDFMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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